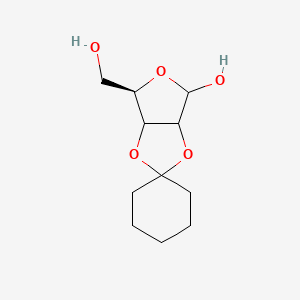

2,3-O-Cyclohexylidene-beta-D-ribofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-O-Cyclohexylidene-beta-D-ribofuranose is a compound with the molecular formula C11H18O5 and a molecular weight of 230.26 . It is a compound of immense importance in the field of biomedicine, displaying remarkable potential for the development of anti-cancer medications owing to its robust anti-tumor properties .

Synthesis Analysis

A series of β-D-ribofuranosides and ribonucleosides fused with a 2,3-O-isopropylidene ring was synthesized and studied in terms of their conformational preferences . The synthesis process is complex and involves several stages, including the use of DFT calculations and X-ray analysis .Molecular Structure Analysis

The molecular structure of this compound contains a total of 36 bonds, including 18 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 3 ethers .Chemical Reactions Analysis

The chemical reactions of this compound are complex and involve several stages. Based on 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C11H18O5 and a molecular weight of 230.26 . It also contains a total of 36 bonds, including 18 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 hydroxyl groups, 1 primary alcohol, and 3 ethers .Scientific Research Applications

Efficient Synthesis of Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside

- Methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides are utilized as synthons for constructing 2'-C-branched ribonucleosides. Efficient methods for synthesizing these compounds, including methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, from methyl D-ribofuranoside have been developed (Li, Lu, & Piccirilli, 2007).

Di(azacrown) Conjugates as Artificial Ribonucleases

- Functionalized 2'-O-methyl oligoribonucleotides with di(azacrown) conjugates display enhanced catalytic activity, making them potent artificial ribonucleases. These conjugates demonstrate selective cleaving of oligoribonucleotide targets, holding promise for biochemical applications (Niittymäki, Virta, Ketomäki, & Lönnberg, 2007).

Synthesis of Pyrido[2,3‐d]pyrimidines and their Ribofuranosides

- The synthesis of 4-amino-5,7-disubstituted-1-[2′,3′,5′-tri-O-benzoyl-α-d-ribofuranosyl]pyrido-[2,3-d] pyrimidine-2(1H)-thiones and their potential as antimicrobial agents highlight the importance of ribofuranose derivatives in developing new therapeutic agents (Kumar, Singh, & Yadav, 2001).

Stereoselective Synthesis of Alkynyl C-2-deoxy-beta-d-ribofuranosides

- The stereoselective synthesis of alkynyl C-2-deoxy-beta-d-ribofuranosides offers a versatile building block for nonnatural C-nucleosides, crucial for the synthesis of modified nucleosides with potential applications in medicinal chemistry (Takase, Morikawa, Abe, & Inouye, 2003).

Synthesis of 1-O-methyl-2-C-β-methyl-3,5-bis-O-(2,4-dichlorobenzyl)-α-D-ribofuranose

- The synthesis of 1-O-methyl-2-methyl-3,5-bis-O-(2,4-dichlorobenzyl)-D-ribofuranose from D-ribofuranose, involving hydroxyl protection, selective O-2-de-protection, oxidation, and carbonyl addition, highlights the intricate synthetic routes possible with ribofuranose derivatives (Leng Yi-xin, 2009).

Synthesis of Polyhalogenated Quinoline C-nucleosides as Potential Antiviral Agents

- The synthesis of benzimidazole nucleosides such as 2,5,6-Trichloro-1-(beta-d-ribofuranosyl)benzimidazole and related compounds demonstrates the application of ribofuranoside derivatives in developing antiviral agents, underscoring the role of these compounds in therapeutic drug development (Chen, Drach, & Townsend, 2003).

Mechanism of Action

Target of Action

It’s known that this compound is used in the preparation of d-xylofuranose derivatives .

Mode of Action

It’s known that a series of β-d-ribofuranosides and ribonucleosides fused with 2,3-o-isopropylidene ring was synthesized and studied in terms of their conformational preferences .

Biochemical Pathways

It’s known that the exclusive presence of β-d-ribofuranose in nucleic acids is still a conundrum in prebiotic chemistry, given that pyranose species are substantially more stable at equilibrium .

Properties

IUPAC Name |

(6R)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-10,12-13H,1-6H2/t7-,8?,9?,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDAIDRGKDVDCA-QVNBGCGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(OC(C3O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)OC3[C@H](OC(C3O2)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747399 |

Source

|

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177414-91-4 |

Source

|

| Record name | 2,3-O-Cyclohexane-1,1-diyl-D-glycero-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, (3aalpha,6alpha,6aalpha)- (9CI)](/img/no-structure.png)

![[1,3]Dioxolo[4',5':5,6]benzo[1,2-c]isoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)